molecular formula C8H10ClNO B174193 2-(Chloromethyl)-4-ethoxypyridine CAS No. 159996-13-1

2-(Chloromethyl)-4-ethoxypyridine

Cat. No. B174193
M. Wt: 171.62 g/mol
InChI Key: QXHKPITWPCZGSB-UHFFFAOYSA-N
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Description

“2-(Chloromethyl)-4-ethoxypyridine” likely refers to a compound that contains a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom . The “2-(Chloromethyl)” part suggests a -CH2Cl group attached to the second carbon of the pyridine ring . The “4-ethoxy” part indicates an -OCH2CH3 group attached to the fourth carbon of the pyridine ring .


Molecular Structure Analysis

The molecular structure would likely feature a pyridine ring with the -CH2Cl and -OCH2CH3 groups attached at the 2nd and 4th positions, respectively . The exact geometry and bond lengths/angles would need to be determined experimentally or through computational chemistry methods .


Chemical Reactions Analysis

The chloromethyl group (-CH2Cl) is a reactive site that can undergo various chemical reactions, such as substitution reactions with nucleophiles . The ethoxy group (-OCH2CH3) is generally less reactive, but could potentially participate in reactions under certain conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include parameters like melting point, boiling point, solubility, and reactivity . These properties are determined by the compound’s molecular structure and are crucial for understanding its behavior in different contexts .

Safety And Hazards

The safety and hazards associated with a compound depend on its reactivity and toxicity . Chloromethyl compounds, for example, can be hazardous due to their reactivity and potential to form carcinogenic by-products .

Future Directions

The future directions for a compound would depend on its potential applications. For example, if it shows promise as a drug, future research might focus on clinical trials and drug development . If it’s a useful reagent in chemical synthesis, future work might explore new reactions or more efficient synthesis methods .

properties

IUPAC Name

2-(chloromethyl)-4-ethoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClNO/c1-2-11-8-3-4-10-7(5-8)6-9/h3-5H,2,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXHKPITWPCZGSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=NC=C1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10568762
Record name 2-(Chloromethyl)-4-ethoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10568762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Chloromethyl)-4-ethoxypyridine

CAS RN

159996-13-1
Record name 2-(Chloromethyl)-4-ethoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10568762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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